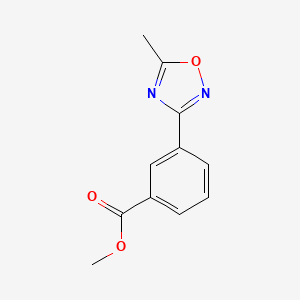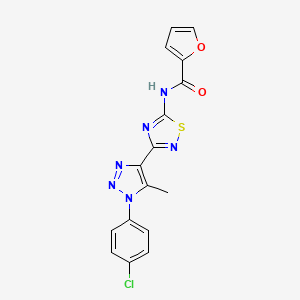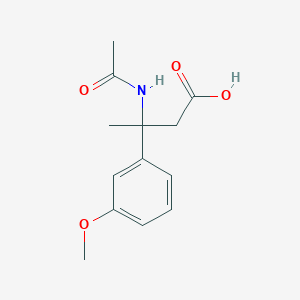
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate
Overview
Description
“Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement .Scientific Research Applications
Synthesis and Mesomorphic Behavior
A study highlighted the synthesis of 1,3,4-oxadiazole derivatives, including methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, which exhibited nematic and/or smectic A mesophases. These compounds were characterized for their mesomorphic behavior and photoluminescent properties, indicating potential applications in liquid crystal display technologies and photoluminescent materials (Han et al., 2010).
Structural Characterization
Another research focused on the structural characterization of oxadiazole derivatives, including this compound, used as spacers in the synthesis of new potential angiotensin receptor antagonists. The study provided insights into the molecular interactions and structural details of these compounds, laying the groundwork for future pharmaceutical applications (Meyer et al., 2003).
Corrosion Inhibition
Research has also explored the application of 1,3,4-oxadiazole derivatives in corrosion inhibition. A study demonstrated the efficiency of these compounds as corrosion inhibitors for mild steel in sulphuric acid, suggesting their potential in materials science and engineering to enhance the durability of metals (Ammal et al., 2018).
Fluoride Chemosensors
Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their applications as selective and colorimetric fluoride chemosensors. This research indicates their utility in environmental monitoring and analytical chemistry, where detecting fluoride ions in solutions is crucial (Ma et al., 2013).
Future Directions
The future directions for “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of new synthetic strategies and the design of new chemical entities to act against resistant microorganisms are areas of ongoing research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Given the anti-infective properties of similar compounds, it is plausible that this compound could interfere with the biochemical pathways of infectious microorganisms .
Result of Action
Based on the anti-infective properties of similar compounds, it can be hypothesized that this compound may inhibit the growth or proliferation of infectious microorganisms .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been found to interact with a variety of enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds, due to the electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring .
Cellular Effects
Other oxadiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFSZJJJGABDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)




![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)